![molecular formula C35H34NO3PS B12511849 (R)-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl](naphthalen-1-yl)methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12511849.png)
(R)-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl](naphthalen-1-yl)methyl]-N,2-dimethylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-[®-6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-ylmethyl]-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a unique combination of functional groups, including a diphenylphosphino group, a benzo[d][1,3]dioxol moiety, and a sulfinamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[®-6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-ylmethyl]-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[d][1,3]dioxol moiety: This can be achieved through the cyclization of appropriate phenolic and aldehyde precursors under acidic conditions.
Introduction of the diphenylphosphino group: This step often involves the use of a phosphine reagent, such as diphenylphosphine chloride, in the presence of a base like triethylamine.
Attachment of the naphthalen-1-yl group: This can be done through a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.
Formation of the sulfinamide group: This step involves the reaction of a sulfinyl chloride with a suitable amine under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can target the sulfinamide group, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles such as amines or alkoxides (for nucleophilic substitution) are commonly employed.
Major Products
Phosphine oxides: from oxidation reactions.
Amines: from reduction of the sulfinamide group.
Substituted aromatic compounds: from substitution reactions.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of ®-N-[®-6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-ylmethyl]-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes or receptors. The diphenylphosphino group can coordinate with metal centers, while the sulfinamide group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
- ®-N-[®-6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-ylmethyl]-N,2-dimethylpropane-2-sulfinamide
- ®-N-[®-6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-ylmethyl]-N,2-dimethylpropane-2-sulfinamide
Uniqueness
The presence of the naphthalen-1-yl group in ®-N-[®-6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-ylmethyl]-N,2-dimethylpropane-2-sulfinamide distinguishes it from other similar compounds. This group can enhance the compound’s ability to interact with aromatic systems in biological targets, potentially increasing its efficacy in certain applications.
特性
分子式 |
C35H34NO3PS |
|---|---|
分子量 |
579.7 g/mol |
IUPAC名 |
N-[(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C35H34NO3PS/c1-35(2,3)41(37)36(4)34(29-21-13-15-25-14-11-12-20-28(25)29)30-22-31-32(39-24-38-31)23-33(30)40(26-16-7-5-8-17-26)27-18-9-6-10-19-27/h5-23,34H,24H2,1-4H3 |
InChIキー |
GGIJOJJRUYYYEK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3P(C5=CC=CC=C5)C6=CC=CC=C6)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(4-{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-oxazol-2-yl}-2H-indazol-6-yl)-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B12511774.png)

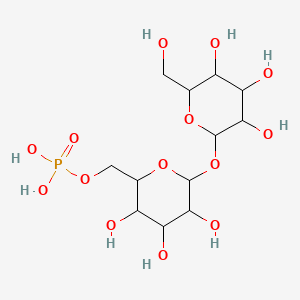

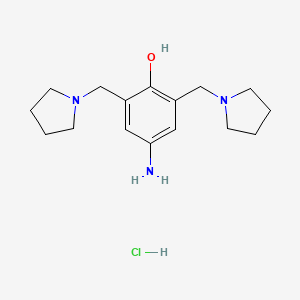
![(1S,3R,4S,6R)-N-Boc-6-amino-2,2-dimethyl-tetrahydrocyclopenta[1.3]dioxole-4-carboxylic acid](/img/structure/B12511802.png)
![8-Chloro-3-(2-phenylethenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12511811.png)
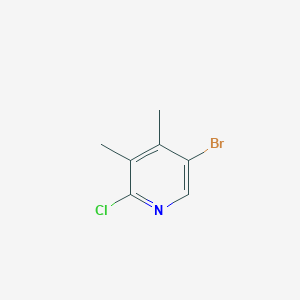
![N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B12511816.png)
![Benzonitrile, 5-[(1S)-1-aminoethyl]-2-fluoro-](/img/structure/B12511820.png)
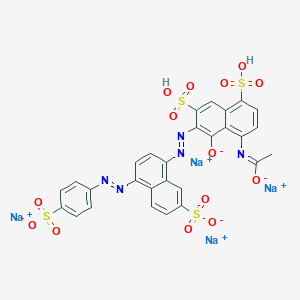
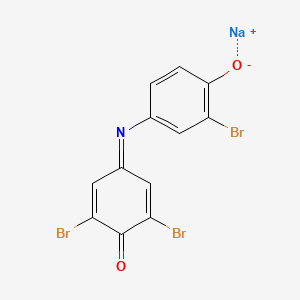
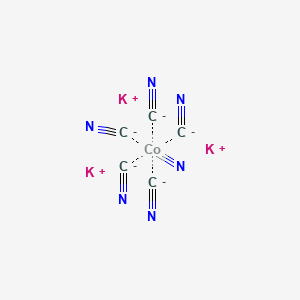
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate](/img/structure/B12511835.png)
